2-(4-Chlorophenyl)ethyl cyclohexyl ketone
Overview
Description
2-(4-Chlorophenyl)ethyl cyclohexyl ketone is a chemical compound with the molecular formula C15H19ClO and a molecular weight of 250.76 g/mol . This compound is characterized by the presence of a cyclohexyl ketone group attached to a 2-(4-chlorophenyl)ethyl moiety. It has gained attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 2-(4-chlorophenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for efficiency and cost-effectiveness, with considerations for the recycling of catalysts and solvents. Additionally, continuous flow reactors may be employed to enhance reaction rates and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethyl cyclohexyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Chlorophenyl)ethyl cyclohexyl ketone has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethyl cyclohexyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)ethyl cyclohexyl ketone
- 2-(4-Methylphenyl)ethyl cyclohexyl ketone
- 2-(4-Fluorophenyl)ethyl cyclohexyl ketone
Uniqueness
2-(4-Chlorophenyl)ethyl cyclohexyl ketone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-cyclohexylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCQLSIZOLHKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644507 | |
Record name | 3-(4-Chlorophenyl)-1-cyclohexylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-61-9 | |
Record name | 3-(4-Chlorophenyl)-1-cyclohexylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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